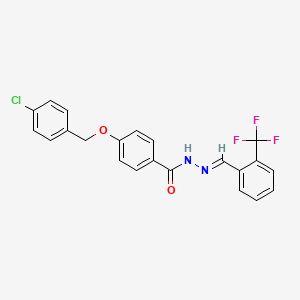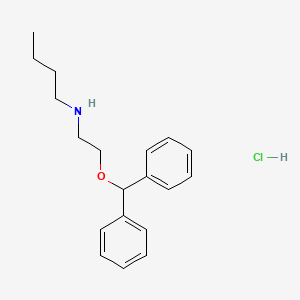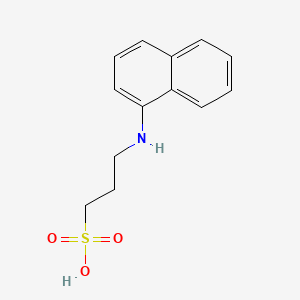
N-(2-bromo-4-methylphenyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)ethanethioamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a thioamide functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-bromo-4-methylphenyl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-methylaniline with ethanethioamide under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the thioamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-4-methylphenyl)ethanethioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thioamide group can be oxidized to sulfoxides or sulfones, and reduced to corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted ethanethioamides, while oxidation can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-(2-bromo-4-methylphenyl)ethanethioamide serves as a building block for the construction of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets.
Industry
In the material science industry, this compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which N-(2-bromo-4-methylphenyl)ethanethioamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-bromo-4-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a thioamide.
N-(2-bromo-4-methylphenyl)benzamide: Contains a benzamide group, offering different reactivity and applications.
N-(2-bromo-4-methylphenyl)thiourea: Features a thiourea group, which may exhibit different biological activities.
Uniqueness
N-(2-bromo-4-methylphenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This functional group can engage in unique interactions and reactions not possible with other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
62248-11-7 |
|---|---|
Formule moléculaire |
C9H10BrNS |
Poids moléculaire |
244.15 g/mol |
Nom IUPAC |
N-(2-bromo-4-methylphenyl)ethanethioamide |
InChI |
InChI=1S/C9H10BrNS/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
HTUKBMJVNZSABH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=S)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12000772.png)
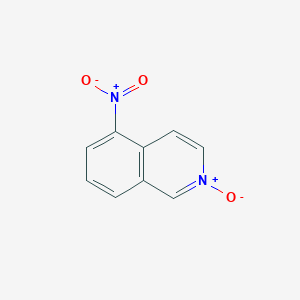
![2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one](/img/structure/B12000785.png)
![4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile](/img/structure/B12000788.png)
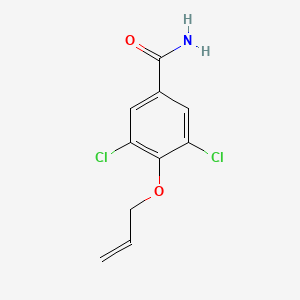
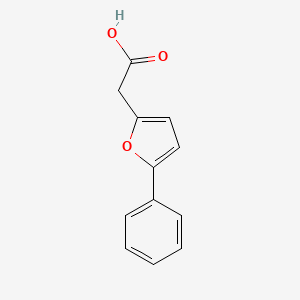
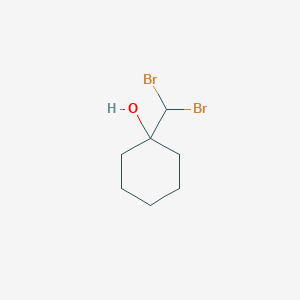
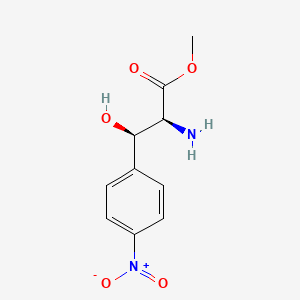
![2,2,3,3-Tetrafluoropropyl 4-[(E)-(4-{ethyl[2-(formyloxy)ethyl]amino}phenyl)diazenyl]benzenesulfonate](/img/structure/B12000807.png)
![5-(4-ethoxyphenyl)-4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12000810.png)
